molecular formula C20H22N2O5S2 B2369568 N-(4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide CAS No. 2034399-85-2

N-(4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide

Cat. No.: B2369568
CAS No.: 2034399-85-2
M. Wt: 434.53
InChI Key: RIBYUCKTALESJR-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide is a useful research compound. Its molecular formula is C20H22N2O5S2 and its molecular weight is 434.53. The purity is usually 95%.
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Scientific Research Applications

Regiocontrolled Synthesis and Chemical Reactivity

Regiocontrolled Synthesis of γ-Hydroxybutenolides via Singlet Oxygen-Mediated Oxidation of 2-Thiophenyl Furans

This study showcases the utility of furan and thiophenyl groups in the synthesis of γ-hydroxybutenolides through photooxygenation, highlighting the chemical reactivity and potential synthetic applications of compounds containing furan and thiophenyl motifs (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).

Biochemical Applications and Binding Studies

Synthesis of p-hydroxycinnamic acid derivatives and investigation of fluorescence binding with bovine serum albumin

This research involves synthesizing novel compounds and studying their interactions with proteins, such as bovine serum albumin, which could be relevant for understanding the biochemical applications and binding characteristics of complex molecules including those with furan and thiophenyl groups (Meng et al., 2012).

Antimicrobial and Antitumor Activities

Synthesis, Characterization, and Antimicrobial Activity of Some Schiff Bases of 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes

Demonstrates the antimicrobial potential of compounds incorporating furan and thiophenyl groups, providing a basis for the development of new antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach

This study underscores the importance of furan derivatives in combating drug-resistant bacterial infections, highlighting their potential as antibacterial agents (Siddiqa et al., 2022).

Inhibition of Viral Enzymes

A Novel Chemical Compound for Inhibition of SARS Coronavirus Helicase

Research identifying compounds capable of inhibiting the enzymatic activities of SARS coronavirus helicase, indicating the potential of furan and thiophenyl derivatives in antiviral therapy (Lee et al., 2017).

Properties

IUPAC Name

N-[4-[[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]sulfamoyl]-3-methylphenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S2/c1-3-19(23)22-15-8-9-16(14(2)12-15)29(25,26)21-13-20(24,17-6-4-10-27-17)18-7-5-11-28-18/h4-12,21,24H,3,13H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBYUCKTALESJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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